CJ033466

hERG cardiac safety 5-HT4 agonist

Selective 5-HT4 agonists with confirmed cardiac safety are essential for reproducible gastroprokinetic research. CJ033466 eliminates cardiotoxicity confounds that plague legacy tool compounds like cisapride. • hERG IC50 = 2.6 μM - wide cardiac safety margin vs. cisapride/mosapride. • EC50 = 0.927 nM at 5-HT4 with >1000-fold selectivity over 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7, and dopamine D2 receptors. • 30-fold greater in vivo potency than cisapride in conscious dog models - enables lower dosing and reduced off-target risk.

Molecular Formula C19H28ClN5O
Molecular Weight 377.9 g/mol
CAS No. 519148-48-2
Cat. No. B1662345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ033466
CAS519148-48-2
Synonyms5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]-imidazo[1,2-a]pyridine-8-carboxamide
Molecular FormulaC19H28ClN5O
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N
InChIInChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26)
InChIKeyISKHMDNIWXPUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CJ033466: 5-HT4 Partial Agonist Overview


CJ033466 is an imidazopyridine carboxamide derivative that acts as a potent and selective 5-HT4 serotonin receptor partial agonist . It exhibits an EC50 of 0.927 nM in functional assays and displays >1000-fold selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7) and dopamine D2 receptors . The compound demonstrates oral bioavailability and robust gastroprokinetic effects in vivo, with 30-fold greater potency than cisapride in conscious dog models . CJ033466 was originally synthesized at Pfizer Laboratories and is exemplified in patent applications WO2003035649 and WO2004026869 .

1 5-HT4 pathway partial agonist
Supports receptor-specific signaling studies with reported partial activation profile
2 In vivo GI motility models
Supports conscious animal GI motility and gastric emptying research
3 Wide receptor selectivity window
Supports 5-HT4 pathway attribution with reported selectivity over serotonin and dopamine receptors

CJ033466 Substitution Risks


5-HT4 receptor agonists such as cisapride, mosapride, prucalopride, and tegaserod vary substantially in their hERG channel liability, in vivo potency, receptor selectivity, and intrinsic activity. CJ033466's unique combination of a wide cardiac safety margin (hERG IC50 = 2.6 μM) , nanomolar potency, and >1000-fold selectivity over off-target receptors cannot be assumed for other in-class compounds. Substituting CJ033466 with less selective or more cardiotoxic agonists may introduce confounding off-target effects or cardiac toxicity in animal models, undermining experimental reproducibility and translational relevance.

CJ033466
Partial agonist with reported wide cardiac endpoint margin and high receptor selectivity in assay panels
Cisapride / Mosapride / Tegaserod
hERG liability, off-target activity, and intrinsic efficacy differences may shift model-response interpretation
CJ033466
Supports GI motility endpoint interpretation with reported in vivo response profile; cardiac endpoint monitoring context available
Prucalopride / Other 5-HT4 Agonists
Selectivity profile, intrinsic activity, and hERG endpoint context may not transfer; requires independent review

CJ033466 Comparative Evidence


hERG Safety Margin Profile

In a whole-cell patch-clamp study in HEK293 cells, CJ033466 weakly blocked the hERG potassium channel with an IC50 of 2.6 μM . In contrast, cisapride potently inhibited hERG with an IC50 of 0.0445 μM , while mosapride produced no significant effect on recombinant hERG current . The safety margin, calculated as the ratio of hERG IC50 to 5-HT4 EC50, was widest for CJ033466 among the three agonists , translating to a >58-fold lower hERG affinity compared to cisapride. This suggests a lower clinical risk of cardiac arrhythmia in CJ033466 compared with the other 2 agonists .

hERG Channel Inhibition
Head-to-head
CJ033466 hERG IC50 = 2.6 μM
Cisapride hERG IC50 = 0.0445 μM; Mosapride no significant effect
Supports cardiac endpoint monitoring context in in vivo study design
Reported safety margin widest among tested set; whole-cell patch-clamp, HEK293 cells
hERG cardiac safety 5-HT4 agonist QT prolongation

In Vivo Prokinetic Potency

In conscious dog studies, CJ033466 dose-dependently stimulated gastric antral motility in both fasted and postprandial states and was found to be 30 times more potent than cisapride in stimulating gastrointestinal motility . At the minimally effective dose established in gastric motility studies, CJ033466 also accelerated gastric emptying in a gastroparesis dog model . This in vivo potency differential is further corroborated by independent sources stating that CJ033466 stimulated gastrointestinal motility with 30 times the potency of cisapride in animal tests .

In Vivo Prokinetic Potency
Cross-study comparable
30-fold greater than cisapride
Conscious dog model; gastric antral motility and emptying
Supports in vivo model-response interpretation at lower test doses
Reported minimally effective dose established; model-specific review recommended
gastroprokinetic in vivo efficacy gastric motility cisapride

5-HT4 Receptor Selectivity

CJ033466 displays >1000-fold selectivity for the 5-HT4 receptor over other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7) and the dopamine D2 receptor in binding and functional assays . This selectivity profile is superior to that of earlier 5-HT4 agonists such as cisapride, mosapride, and tegaserod, which exhibit varying degrees of off-target activity at other receptors .

5-HT4 Receptor Selectivity
Reported
>1000-fold selectivity
Over 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7, and D2 receptors
Supports 5-HT4 pathway attribution in signaling studies
Binding and functional assay context; class-comparator profiles may vary
receptor selectivity off-target 5-HT4 serotonin

Anti-Inflammatory Efficacy in POI

In a rat model of postoperative ileus (POI), both CJ033466 (1 mg/kg, s.c.) and mosapride citrate (0.3 and 1 mg/kg, s.c.) significantly attenuated intestinal motility dysfunction, leucocyte infiltration, and inflammatory mediator expression (IL-1β, IL-6, TNFα, MCP-1, iNOS) after intestinal manipulation . While both compounds demonstrated comparable efficacy in ameliorating POI-associated inflammation and dysmotility, CJ033466 offers the added advantage of a wider hERG safety margin (see Evidence Item 1), making it a preferable choice for studies where cardiac safety is a concurrent concern .

POI Model Response
Head-to-head
Comparable motility attenuation to mosapride
CJ033466 1 mg/kg s.c.; mosapride citrate 0.3–1 mg/kg s.c.
Supports POI model-response interpretation with broader cardiac endpoint margin
Rat distal ileum IM model; 24 h post-IM assessment; IL-1β, IL-6, TNFα, MCP-1, iNOS endpoints
postoperative ileus anti-inflammatory gastrointestinal motility mosapride

CJ033466 Preclinical Applications


GI Motility with Cardiac Safety

CJ033466 is ideal for conscious animal models of gastroparesis, postoperative ileus, or functional dyspepsia where robust prokinetic efficacy must be achieved without confounding hERG-mediated cardiotoxicity. Its 30-fold greater potency than cisapride and wide hERG safety margin enable lower dosing and reduce the risk of QT prolongation, ensuring cleaner physiological readouts.

5-HT4 Signaling Mechanistic Studies

Due to its >1000-fold selectivity for 5-HT4 over other serotonin and dopamine receptors , CJ033466 is the preferred tool compound for dissecting 5-HT4-specific signaling pathways in enteric neurons, smooth muscle, and immune cells. This selectivity ensures that observed effects are unambiguously attributable to 5-HT4 activation, enhancing data reproducibility and interpretability.

Postoperative Ileus: Motility and Inflammation

In rat models of postoperative ileus, CJ033466 (1 mg/kg) effectively restores intestinal motility and suppresses inflammatory mediator expression . Its efficacy is comparable to mosapride, but its superior cardiac safety profile makes it a more suitable candidate for long-term dosing studies or for use in strains with heightened cardiac sensitivity.

Application
Selection Property
Validation Focus
GI motility model studies
In vivo prokinetic response profile
Cardiac endpoint monitoring; gastric emptying and antral motility endpoints
5-HT4 pathway signaling studies
Receptor selectivity context
Off-target receptor screening; pathway-specific attribution review
Postoperative ileus model-response studies
GI motility and inflammatory mediator endpoints
IL-1β, IL-6, TNFα, MCP-1, iNOS; cardiac endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CJ033466

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.